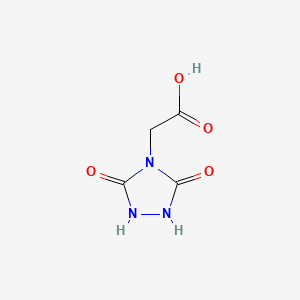

![molecular formula C23H21N3O4 B2501316 ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901044-72-2](/img/structure/B2501316.png)

ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an ester derivative of a pyrazoloquinoline, which is a type of nitrogen-containing heterocyclic compound. These types of compounds often have interesting biological activities and are found in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazoloquinoline core, followed by the introduction of the ethyl ester group. This could potentially be achieved through a multi-step synthesis involving various coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrazoloquinoline core and the various substituents. The exact structure would depend on the specific synthetic route used .Chemical Reactions Analysis

As an ester, this compound could undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol. The pyrazoloquinoline core could potentially undergo various substitution reactions depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As an organic compound, it would likely be insoluble in water but soluble in organic solvents .Scientific Research Applications

Peptide Synthesis and Coupling Agent

- EEDQ (Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate) serves as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds between amino acids during peptide chain assembly. .

Ionic Liquid Catalyst in Esterification Reactions

- In recent studies, EEDQ has been incorporated into heteropolyacid-based ionic liquids. These environmentally friendly catalysts exhibit thermoregulation properties and are effective in esterification reactions, especially when assisted by microwave irradiation .

Regioselective Quaternization of Chitosan Derivatives

- EEDQ plays a crucial role in the regioselective quaternization of chitosan and its amphiphilic derivatives. This process modifies chitosan’s properties, making it useful in drug delivery systems and wound healing applications .

Synthesis of Isonicotinic Acid Derivatives

- Researchers have explored the use of EEDQ in synthesizing isonicotinic acid derivatives. These derivatives exhibit biological activity and may serve as potential drug candidates .

Indole Derivatives and Azepinoindoles

- EEDQ has been employed in the synthesis of indole derivatives. For instance, it contributes to the preparation of optically active cyclohexanone and phenylhydrazine hydrochloride, leading to tricyclic indoles and azepinoindoles .

Characterization and Spectroscopic Studies

- Scientists have characterized EEDQ derivatives using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopy. These studies provide valuable insights into its structure and behavior .

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes that result in their various biological activities

Biochemical Pathways

Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these impacted pathways contribute to the compound’s overall biological activity.

Pharmacokinetics

It is known that at ambient temperature, the compound is soluble in an aqueous medium containing organic solvents but insoluble in water . This solubility profile could impact its bioavailability.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects .

Action Environment

It is known that the compound is moisture sensitive , indicating that environmental factors such as humidity could potentially influence its stability and efficacy.

Future Directions

properties

IUPAC Name |

ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-3-29-20(27)14-26-22-17-12-16(23(28)30-4-2)10-11-19(17)24-13-18(22)21(25-26)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTYRRPRCGTFHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C3C=C(C=CC3=NC=C2C(=N1)C4=CC=CC=C4)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(2-ethoxy-2-oxoethyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)

![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)

![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)

![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)

![N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2501248.png)

![methyl 3-[4-[(Z)-2-cyano-3-(naphthalen-1-ylamino)-3-oxoprop-1-enyl]-3,5-dimethylpyrazol-1-yl]propanoate](/img/structure/B2501249.png)

![N-butyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2501252.png)

![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)

![2-(4-benzoylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)